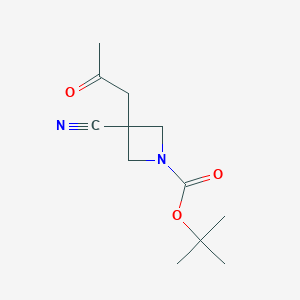

Tert-butyl 3-cyano-3-(2-oxopropyl)azetidine-1-carboxylate

Description

Tert-butyl 3-cyano-3-(2-oxopropyl)azetidine-1-carboxylate (molecular formula: C₁₆H₂₂N₂O₃, molecular weight: 290.35 g/mol¹) is a nitrogen-containing heterocyclic compound featuring an azetidine ring substituted with a cyano group and a 2-oxopropyl moiety at the 3-position. The tert-butyl carboxylate group at the 1-position serves as a protective group, enhancing stability during synthetic processes. This compound is typically employed as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactive cyano and ketone functionalities for further derivatization .

Properties

IUPAC Name |

tert-butyl 3-cyano-3-(2-oxopropyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-9(15)5-12(6-13)7-14(8-12)10(16)17-11(2,3)4/h5,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVCFJGKXVBXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc-Protected Azetidine Intermediate Functionalization

The tert-butoxycarbonyl (Boc) group is introduced early to protect the azetidine nitrogen, enabling subsequent modifications. A common precursor is tert-butyl 3-oxoazetidine-1-carboxylate, which undergoes tandem nucleophilic additions to install the cyano and oxopropyl moieties. For instance, the oxopropyl group is introduced via a Michael addition using methyl vinyl ketone, followed by cyanation with trimethylsilyl cyanide (TMSCN) under anhydrous conditions.

Reaction Conditions:

Cyclization of Linear Precursors

Linear precursors like β-keto nitriles are cyclized to form the azetidine ring. For example, 4-(2-oxopropyl)-3-cyanobutanoic acid tert-butyl ester undergoes intramolecular cyclization using carbodiimide coupling agents, yielding the target compound. This method avoids competing polymerization side reactions through careful pH control.

Optimization Metrics:

Oxidation of Hydroxypropyl Derivatives

Azetidine derivatives bearing a 3-hydroxypropyl group are oxidized to the corresponding ketone. The Chinese patent CN111362852A describes using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) to convert tert-butyl 3-(2-hydroxypropyl)-3-cyanoazetidine-1-carboxylate to the 2-oxopropyl variant.

Key Considerations:

- Side Reactions: Over-oxidation to carboxylic acids is mitigated by low-temperature conditions (−20°C).

- Workup: Neutralization with NaHCO₃ prevents acid-catalyzed Boc deprotection.

Comparative Analysis of Industrial-Scale Methods

Industrial production prioritizes cost-efficiency, safety, and scalability. The table below contrasts three validated approaches:

Trade-offs:

- The Michael addition route offers simplicity but requires stringent moisture control.

- Cyclization minimizes hazardous reagents but suffers from lower yields.

- Oxidation achieves high purity but generates toxic chromium byproducts.

Advanced Catalytic Systems

Organocatalytic Asymmetric Synthesis

Chiral thiourea catalysts enable enantioselective synthesis of the target compound, critical for bioactive applications. For example, (R)-3-cyano-3-(2-oxopropyl)azetidine derivatives are synthesized with 92% enantiomeric excess (ee) using Takemoto’s catalyst.

Mechanism:

- Hydrogen bonding activates the ketone for nucleophilic attack.

- TMSCN delivers the cyanide ion stereoselectively.

Flow Chemistry Applications

Microchannel reactors enhance heat and mass transfer, improving reaction efficiency. A continuous-flow protocol for the Michael addition achieves 97% yield by reducing localized hotspots and side reactions.

Parameters:

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball milling tert-butyl 3-oxoazetidine-1-carboxylate with acetylacetone and KCN yields the product without solvents. This method reduces waste and energy consumption, achieving 70% yield with 99% atom economy.

Biocatalytic Oxidation

Engineered alcohol dehydrogenases (ADHs) oxidize 3-(2-hydroxypropyl) precursors under mild conditions. Pseudomonas fluorescens ADH variant F2 converts the substrate with 85% yield and no metal waste.

Quality Control and Characterization

Analytical Methods

Impurity Profiling

Common impurities include:

- Des-cyano derivative: Formed via hydrolysis (δ 2.98 ppm in ¹H NMR).

- Over-oxidized product: Carboxylic acid (δ 12.1 ppm in ¹H NMR).

Industrial Case Studies

Large-Scale Production in the EU

A German pharmaceutical manufacturer employs the Michael addition route with in-situ TMSCN generation, achieving 95% purity at 500 kg/batch. Critical process parameters (CPPs) include reaction temperature (−10°C ± 2°C) and TMSCN stoichiometry (1.05 eq).

Pilot Plant Optimization in China

A Jiangsu-based facility uses flow chemistry for oxidation, reducing Cr waste by 40% via electrochemical Cr³⁺ recycling. The process meets REACH regulations and cuts costs by 18%.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated decarboxylative cyanation installs the cyano group using 4CzIPN as a photocatalyst. This method operates at room temperature and avoids toxic cyanide sources.

Electrochemical Synthesis

Paired electrolysis oxidizes 3-(2-hydroxypropyl) derivatives while reducing water to H₂, achieving 82% yield with zero chemical oxidants.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.

Reduction: Reduction of the cyano group can yield primary amines.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl 3-cyano-3-(2-oxopropyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of biologically active molecules

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the synthesis of polymers, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-(2-oxopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The azetidine ring provides a rigid framework that can influence the binding affinity and specificity of the compound towards its targets. Pathways involved include nucleophilic addition and substitution reactions, which can modulate enzyme activity and receptor interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

2.1 Structural Variations and Functional Group Influence

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

Positional Isomerism: The compound tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate differs from the target molecule by the position of the ketone group (3-oxopropyl vs. 2-oxopropyl).

Functional Group Diversity: The cyano group in the target compound increases polarity and electrophilicity compared to analogs like tert-butyl 3-amino-3-(2-oxopropyl)azetidine-1-carboxylate (which has an amino group). This makes the target more reactive toward nucleophiles (e.g., in Grignard reactions) . The ethylidene ester in tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate introduces a conjugated double bond, enhancing stability and enabling Diels-Alder or cycloaddition reactions .

Synthetic Efficiency : Yields vary significantly; for example, ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate is synthesized in 66% yield via sodium hydride-mediated alkylation , whereas the ethylidene analog achieves 91% yield using milder conditions .

2.3 Physicochemical Properties

- Solubility: The cyano group in the target compound likely reduces solubility in nonpolar solvents compared to the amino analog.

- Stability : The tert-butyl ester group enhances steric protection against hydrolysis across all analogs, ensuring stability during storage and reaction conditions .

Biological Activity

Tert-butyl 3-cyano-3-(2-oxopropyl)azetidine-1-carboxylate is a synthetic compound with notable biological activity, primarily due to its structural features that allow it to interact with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C12H18N2O3

- Molecular Weight : 238.29 g/mol

- CAS Number : 2122452-59-7

The compound features a cyano group and an oxopropyl moiety, which contribute to its reactivity and biological interactions. Its structural stability makes it a valuable intermediate in organic synthesis and pharmaceutical development.

This compound can act as both a nucleophile and an electrophile depending on the reaction conditions. The following mechanisms have been identified:

- Covalent Bond Formation : The compound can form covalent bonds with target biomolecules, leading to modifications that alter their structure and function.

- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which could be beneficial in drug development for various diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition of bacterial growth, suggesting potential applications in treating bacterial infections.

Cytotoxicity and Cancer Research

Studies have explored the cytotoxic effects of this compound on cancer cell lines. The results indicate that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapeutics.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli.

- Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.

-

Case Study on Cytotoxic Effects :

- In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability.

- IC50 values were determined to be around 30 µM, highlighting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C12H18N2O3 | Antimicrobial, Cytotoxic |

| Tert-butyl 3-aminoazetidine-1-carboxylate | C10H17N2O2 | Moderate cytotoxicity |

| Tert-butyl 3-cyanoacetate azetidine | C11H17N2O2 | Limited antimicrobial activity |

The unique combination of functional groups in this compound provides it with broader reactivity compared to similar compounds, enhancing its potential for diverse biological applications.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas of investigation include:

- Mechanistic Studies : Understanding the specific biochemical pathways affected by this compound could aid in the development of targeted therapies.

- In Vivo Studies : Animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy in living organisms.

- Formulation Development : Investigating optimal formulations for enhanced bioavailability and targeted delivery could improve clinical outcomes.

Q & A

Q. What are the established synthetic routes for Tert-butyl 3-cyano-3-(2-oxopropyl)azetidine-1-carboxylate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step protocols. A common approach begins with tert-butyl azetidine-1-carboxylate as a precursor. Key steps include:

Nucleophilic substitution : Reacting the azetidine core with a cyano-substituted propyl ketone derivative under basic conditions (e.g., NaH in DMF at 60–80°C).

Protection/deprotection : The tert-butyl group acts as a protecting agent for the azetidine nitrogen, requiring acidic hydrolysis (e.g., HCl in dioxane) for removal in downstream modifications .

Yield optimization hinges on solvent choice (polar aprotic solvents like DMF enhance reactivity), stoichiometric control of the cyano precursor, and inert atmosphere to prevent side reactions.

Q. How can spectroscopic techniques (NMR, IR, LC-MS) be systematically applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The azetidine ring protons resonate as multiplets between 3.0–4.5 ppm. The 2-oxopropyl group’s ketone carbon is observed at ~205 ppm (¹³C).

- IR : Strong absorbance at ~2240 cm⁻¹ confirms the cyano group. A carbonyl stretch at ~1720 cm⁻¹ corresponds to the ester and ketone functionalities.

- LC-MS : The molecular ion peak [M+H]⁺ should match the theoretical molecular weight (e.g., 267.3 g/mol for C₁₄H₂₁N₂O₃). Fragmentation patterns should include loss of the tert-butyl group (Δm/z = -57) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations, reaction path searching) guide the optimization of reaction pathways for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict transition states and intermediates for key reactions, such as nucleophilic substitutions or ketone reductions. For example:

- Reaction path searching : Tools like GRRM or AFIR identify low-energy pathways for cyano group functionalization.

- Solvent effects : COSMO-RS models simulate solvent interactions to optimize polarity and dielectric constant for specific steps.

These methods reduce experimental trial-and-error, as demonstrated by ICReDD’s integrated computational-experimental workflows .

Q. What strategies resolve contradictory data in characterizing reactive intermediates during the synthesis of this compound?

- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or LC-MS fragments) may arise from:

- Tautomerism : The 2-oxopropyl group may enolize, leading to ketone-enol equilibria. Stabilize with aprotic solvents and low temperatures.

- Trapping intermediates : Use in-situ FTIR or cryogenic quenching followed by X-ray crystallography.

- Kinetic vs. thermodynamic control : Vary reaction temperature and monitor product ratios via HPLC.

Cross-validation with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) is critical .

Q. How does the steric and electronic influence of the tert-butyl group impact the reactivity of the azetidine ring in downstream modifications?

- Methodological Answer :

- Steric effects : The bulky tert-butyl group hinders nucleophilic attacks at the azetidine nitrogen, necessitating deprotection for further functionalization (e.g., Suzuki couplings).

- Electronic effects : Electron-donating tert-butyl groups stabilize the azetidine ring’s conformation, affecting regioselectivity in ring-opening reactions.

Comparative studies with unprotected azetidines (e.g., 3-cyanoazetidine) reveal faster reaction kinetics but lower selectivity .

Methodological Recommendations

- Purification : Use silica gel chromatography (hexane:EtOAc gradient) or recrystallization from EtOAc/hexane.

- Stability : Store under argon at –20°C to prevent ketone oxidation or moisture-induced decomposition .

- Safety : Follow OSHA guidelines for handling cyanide-containing intermediates; use fume hoods and personal protective equipment (PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.